6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine
Description
6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine is a complex organic compound that belongs to the class of triazine derivatives. This compound is characterized by the presence of a triazine ring substituted with a tert-butyl group and a trimethoxyphenylmethyl group. Triazine derivatives are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Properties
IUPAC Name |
6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N5O3/c1-17(2,3)14-20-15(18)22-16(21-14)19-9-10-7-8-11(23-4)13(25-6)12(10)24-5/h7-8H,9H2,1-6H3,(H3,18,19,20,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSXRIBLBWQKZFN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=NC(=N1)NCC2=C(C(=C(C=C2)OC)OC)OC)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine typically involves the reaction of 2,4-diamino-6-tert-butyl-1,3,5-triazine with 2,3,4-trimethoxybenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow process to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the triazine ring or the aromatic ring, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane or toluene.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or aldehydes.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted triazine derivatives.
Scientific Research Applications
6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzyme activity by binding to the active site or allosteric site of the enzyme. This binding can disrupt the enzyme’s normal function, leading to a decrease in the rate of the biochemical reaction it catalyzes. The compound’s trimethoxyphenyl group may also interact with cellular membranes, affecting membrane fluidity and permeability.
Comparison with Similar Compounds
6-tert-butyl-2-N-[(2,3,4-trimethoxyphenyl)methyl]-1,3,5-triazine-2,4-diamine can be compared with other triazine derivatives, such as:
2,4,6-trimethoxy-1,3,5-triazine: Lacks the tert-butyl and trimethoxyphenylmethyl groups, resulting in different chemical and biological properties.
2,4-diamino-6-phenyl-1,3,5-triazine: Contains a phenyl group instead of a trimethoxyphenylmethyl group, leading to variations in reactivity and applications.
2,4-diamino-6-tert-butyl-1,3,5-triazine: Similar structure but without the trimethoxyphenylmethyl group, affecting its overall properties and uses.
The unique combination of the tert-butyl and trimethoxyphenylmethyl groups in this compound imparts distinct chemical and biological characteristics, making it a valuable compound for various applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
